

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine chemical properties

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Compound of Interest

Compound Name: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

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Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine** is a specific chemical entity for which extensive, publicly available experimental data is limited. This guide synthesizes available information, predicted data from computational models, and established chemical principles for structurally related 1,2,4-triazole derivatives to provide a comprehensive overview for research and development purposes.

Core Chemical Properties

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, and the primary amine group suggests potential applications as a building block in the synthesis of more complex molecules with biological activity.

Physicochemical Data

The following table summarizes key quantitative data for **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine**. Experimental values are cited where available; much of the data is derived

from computational predictions due to the limited published experimental work on this specific molecule.

Property	Value (Predicted unless stated)	Source
Molecular Formula	C4H8N4	-
Molecular Weight	112.13 g/mol	-
CAS Number	119842-33-8	-
Appearance	Predicted: Solid	-
Melting Point	Not available	-
Boiling Point	258.7 °C at 760 mmHg (Predicted)	-
pKa (most basic)	8.36 (Predicted)	-
LogP	-0.96 (Predicted)	-
Water Solubility	High (Predicted)	-
Refractive Index	1.56 (Predicted)	-
Density	1.25 g/cm ³ (Predicted)	-

Spectroscopic Data

Detailed experimental spectroscopic data for **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine** is not widely published. The following are predicted spectral characteristics based on its structure:

- ¹H NMR:** Protons on the aminomethyl group would likely appear as a singlet around 3.8-4.0 ppm. The N-methyl protons would be a singlet around 3.5-3.7 ppm. The C5-proton on the triazole ring would be a singlet around 8.0-8.5 ppm. The amine protons would be a broad singlet, with its chemical shift dependent on solvent and concentration.
- ¹³C NMR:** The carbon of the aminomethyl group would be expected around 40-45 ppm. The N-methyl carbon would appear around 30-35 ppm. The triazole ring carbons would have signals in the 140-160 ppm range.

- IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine around 3300-3500 cm^{-1} (likely two bands), C-H stretching around 2800-3000 cm^{-1} , and C=N stretching of the triazole ring around 1600-1650 cm^{-1} .

Synthesis and Experimental Protocols

A plausible synthetic route to **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine** can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative followed by desulfurization.

Proposed Synthetic Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(Aminoacetyl)-4-methylthiosemicarbazide

- Dissolve 1 equivalent of glycine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM).
- Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), and stir at 0 °C for 15 minutes.
- Add 1.1 equivalents of thiophosgene dropwise and stir the reaction mixture at room temperature for 2-3 hours.
- In a separate flask, dissolve 1 equivalent of methylhydrazine in DCM.
- Slowly add the methylhydrazine solution to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazide.

Step 2: Cyclization to 4-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazol-5-yl)methanamine

- Reflux the crude thiosemicarbazide from Step 1 in a 2M solution of sodium hydroxide for 4-6 hours.
- Monitor the reaction by TLC.
- After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 2M HCl) to precipitate the triazole product.
- Filter the precipitate, wash with cold water, and dry to obtain the thione intermediate.

Step 3: Desulfurization to **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine**

- Suspend the thione intermediate from Step 2 in a suitable solvent (e.g., ethanol).
- Add an excess of Raney nickel (previously washed with the solvent).
- Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
- Filter the hot reaction mixture through a pad of Celite to remove the Raney nickel.
- Wash the Celite pad with hot ethanol.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or recrystallization to yield pure **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine**.

Reactivity and Potential Applications

The chemical reactivity of **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine** is dictated by the primary amine and the 1,2,4-triazole ring.

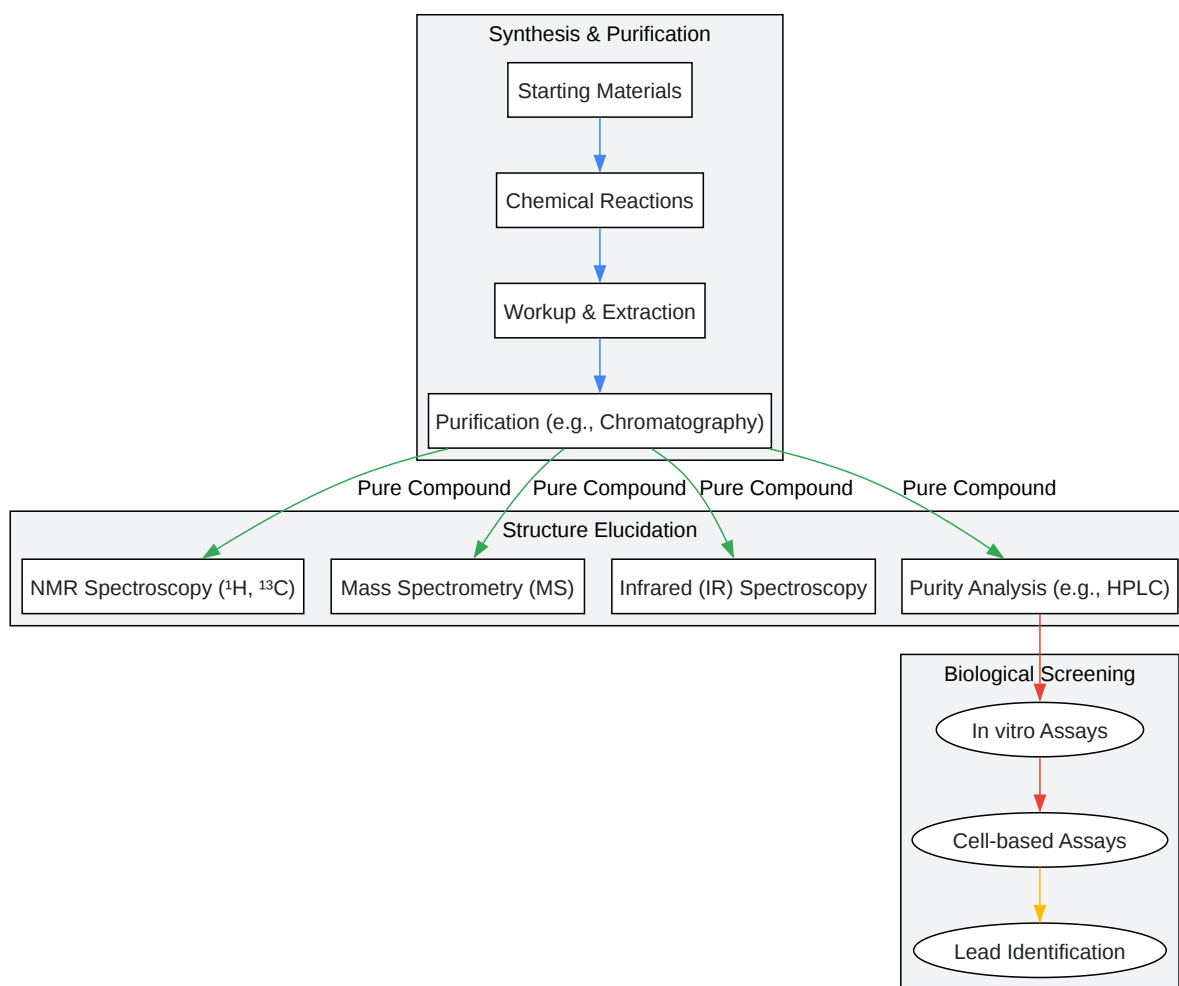
- **Amine Group:** The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This makes it a useful building block for introducing the 4-methyl-1,2,4-triazole moiety into larger molecules.
- **Triazole Ring:** The 1,2,4-triazole ring is generally stable to a wide range of chemical conditions. The nitrogen atoms can act as ligands for metal coordination.

Given that the 1,2,4-triazole core is present in numerous antifungal, antiviral, and anticancer agents, this compound could serve as a key intermediate in the synthesis of novel therapeutic candidates.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine**.

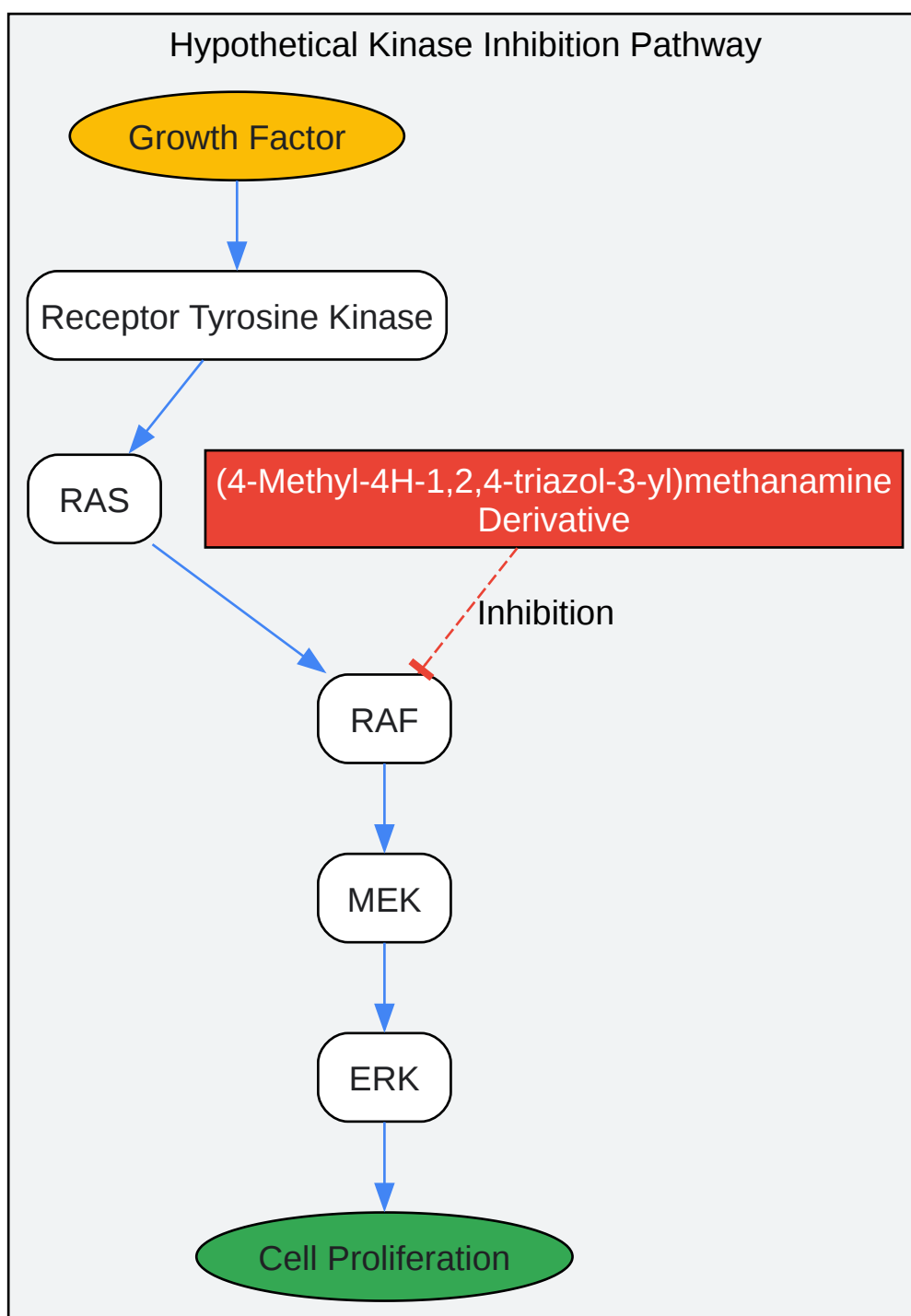


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Caption: General workflow for synthesis and characterization.

Potential Signaling Pathway Interaction (Hypothetical)

As the specific biological targets of **(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine** are not established, the following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target for triazole-containing drugs.



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Caption: Hypothetical inhibition of the MAPK/ERK pathway.

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